molecular formula C19H24N4O4S B2923949 2,3-dimethoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide CAS No. 1105246-17-0

2,3-dimethoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide

Cat. No.: B2923949
CAS No.: 1105246-17-0
M. Wt: 404.49
InChI Key: OIYLDROIQZNGHX-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a substituted benzamide group. Its structure includes:

  • A propylcarbamoylmethyl side chain at the pyrazole nitrogen, enhancing solubility and modulating steric effects.
  • A thieno[3,4-c]pyrazole scaffold, a bicyclic system combining thiophene and pyrazole rings, known for stabilizing π-π interactions and metal coordination in medicinal chemistry .

Properties

IUPAC Name

2,3-dimethoxy-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-4-8-20-16(24)9-23-18(13-10-28-11-14(13)22-23)21-19(25)12-6-5-7-15(26-2)17(12)27-3/h5-7H,4,8-11H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYLDROIQZNGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide typically starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The benzamide moiety is then introduced through amide bond formation, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2,3-dimethoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets. The thieno[3,4-c]pyrazole ring system is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

3-Bromo-N-[2-(4-Methylphenyl)-2H,4H,6H-Thieno[3,4-c]Pyrazol-3-yl]Benzamide ()

Property Target Compound 3-Bromo Derivative
Molecular Formula C₂₁H₂₅N₄O₄S C₁₉H₁₆BrN₃OS
Molecular Weight ~453.5 g/mol 414.32 g/mol
Substituents 2,3-Dimethoxybenzamide; propylcarbamoylmethyl 3-Bromobenzamide; 4-methylphenyl
Key Functional Groups Methoxy, carbamoyl Bromo, methyl
Potential Applications Likely CNS targeting (inferred from substituents) Unknown (research chemical)

Structural Implications :

  • The propylcarbamoylmethyl group in the target compound may improve metabolic stability relative to the 4-methylphenyl group in the 3-bromo analog .

Benzamide-Based Dopamine Receptor Ligands

[18F]Fallypride ()

  • Structure: 5-(3-[18F]Fluoropropyl)-2,3-dimethoxy-N-[(2S)-1-prop-2-enylpyrrolidin-2-yl]methyl]benzamide.
  • Comparison: Shares the 2,3-dimethoxybenzamide motif with the target compound, critical for dopamine D2/D3 receptor binding. The fluoropropyl chain in [18F]fallypride enhances blood-brain barrier penetration compared to the target compound’s carbamoylmethyl group .

[11C]Raclopride ()

  • Structure: (2S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-hydroxy-2-[11C]methoxybenzamide.
  • Comparison:
    • The chloro and hydroxy groups in raclopride increase electrophilicity, favoring receptor binding kinetics over the target compound’s methoxy groups.
    • The pyrrolidinylmethyl side chain may confer faster metabolic clearance than the propylcarbamoylmethyl group .

Heterocyclic Analogues with Pyrazole/Triazole Cores

N-Ethyl-2-(5-Methyl-2H-Pyrazol-3-yl)Benzamide ()

  • Structure: A monocyclic pyrazole linked to benzamide.

Ethyl 5-(2-(α-Phenylacetyl)Phenyl)-4H-1,2,4-Triazol-3-yl Carbamate ()

  • Structure: Triazole core with phenylacetyl and carbamate groups.
  • Comparison: The triazole ring offers stronger hydrogen-bonding capacity but lower electron density than thienopyrazole. The carbamate group may confer higher hydrolytic instability relative to the carbamoylmethyl group in the target compound .

Biological Activity

2,3-Dimethoxy-N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide (CAS Number: 921539-65-3) is a novel compound with potential therapeutic applications. Its structural complexity suggests a diverse range of biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N5O3S, with a molecular weight of 425.51 g/mol. The compound features a thieno[3,4-c]pyrazole core which is known for its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structural motifs possess antimicrobial properties. The thieno[3,4-c]pyrazole moiety is often associated with activity against various bacterial strains.
  • Inhibition of Chitin Synthesis : A related study on compounds with similar structures demonstrated significant inhibition of chitin synthesis in insects such as Chilo suppressalis. This suggests potential applications in pest control and agriculture .
  • Anti-inflammatory Effects : The presence of methoxy groups in the structure may enhance anti-inflammatory activity by modulating inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effects on bacterial strains
Chitin Synthesis InhibitionSignificant activity against C. suppressalis
Anti-inflammatoryPotential modulation of inflammatory responses

Detailed Research Findings

  • Antimicrobial Activity : In vitro studies have shown that derivatives of thieno[3,4-c]pyrazoles exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
  • Chitin Synthesis Inhibition : A quantitative structure–activity relationship (QSAR) analysis revealed that specific substituents on the phenyl moiety significantly influence the larvicidal activity against Chilo suppressalis. The introduction of electron-donating substituents was found to enhance activity .
  • In Vivo Studies : Preliminary animal studies indicate that compounds similar to this compound may exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines.

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